(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol, also known as patchouli alcohol, is a sesquiterpene alcohol found predominantly in the essential oil of the patchouli plant (Pogostemon cablin). This compound is known for its distinctive earthy aroma and is widely used in the fragrance industry. Beyond its olfactory appeal, patchoulenol exhibits various biological activities, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of patchoulenol involves several key steps. One notable method is the asymmetric total synthesis, which includes a highly diastereo- and enantioselective formal organocatalytic [4 + 2] cycloaddition reaction, a radical denitration reaction, and an oxidative carboxylation reaction . The retrosynthetic analysis traces back to a carboxylic acid group and further to a furan ring, incorporating a nitro group into the framework .
Industrial Production Methods: Industrial production of patchoulenol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the dried leaves of Pogostemon cablin .
Chemical Reactions Analysis
Types of Reactions: (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form patchoulone and other oxidized derivatives.
Reduction: Reduction reactions can convert patchoulenol to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the patchoulenol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include patchoulone, norpatchoulenol, and other derivatives with modified functional groups .
Scientific Research Applications
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-diabetic activities.
Industry: Utilized in the fragrance industry for its distinctive scent and in the cosmetic industry for its skin-beneficial properties
Mechanism of Action
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol is unique among sesquiterpene alcohols due to its specific structure and biological activities. Similar compounds include:
Norpatchoulenol: A closely related sesquiterpene with similar biological activities.
Seychellene: Another sesquiterpene found in patchouli oil with distinct structural features
This compound stands out for its combination of fragrance and therapeutic properties, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
17806-54-1 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.356 |
InChI |
InChI=1S/C15H24O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h5,11-12,16H,6-9H2,1-4H3/t11-,12+,14+,15?/m1/s1 |
InChI Key |
RBPMMFMYABMTEJ-JNZNFYPTSA-N |
SMILES |
CC1=CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.